

Amiprilose: A Technical Guide to its Pharmacokinetics and Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride) is a synthetic carbohydrate molecule that has demonstrated immunomodulatory and anti-inflammatory properties. Understanding its pharmacokinetic profile and bioavailability is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of **Amiprilose**, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetic Data

The pharmacokinetic properties of **Amiprilose** have been investigated in both preclinical (canine) and clinical (human) studies. The following tables summarize the key quantitative parameters derived from these studies.

Table 1: Pharmacokinetic Parameters of Amiprilose in Dogs



Parameter	Value	Route of Administration	Dose	Reference
Terminal Half-life (t½)	103 - 130 min	Not Specified	Not Specified	[1]
136 ± 6 min (λ ₂)	Intravenous	1 - 50 mg/kg	[2]	
Distribution Half- life (t½)	7.5 ± 0.7 min (λ ₁)	Intravenous	1 - 50 mg/kg	[2]
Apparent Volume of Distribution (Central Compartment)	13.1 ± 0.7 L	Intravenous	1 - 50 mg/kg	[2]
Total Clearance	204 ml/min	Not Specified	40 mg	[1]
191 ml/min	Not Specified	200 mg	[1]	
Renal Clearance	135 ml/min	Not Specified	40 mg	[1]
163 ml/min	Not Specified	200 mg	[1]	
Renal Excretion (unchanged)	60 - 64%	Not Specified	40 mg	[1]
82 - 85%	Not Specified	200 mg	[1]	
Plasma Protein Binding	< 5%	Not Specified	Not Specified	[2]

Table 2: Pharmacokinetic Parameters of Amiprilose in Humans



Parameter	Value	Route of Administration	Dose	Reference
Distribution Half- life (t½)	4.6 ± 0.4 min (λ ₁)	Intravenous	100 mg	[3]
Terminal Half-life (t½)	244 ± 20 min (λ ₂)	Intravenous	100 mg	[3]
454 ± 25 min	Oral (Capsules)	1.2 - 5.0 g (daily)	[3]	
344 min	Oral	2.03 g	[3]	
Absorption Half- life (t½)	10 min	Oral	2.03 g	[3]
Lag Time for Absorption	23 min	Oral	2.03 g	[3]
Total Clearance	277 ± 20 ml/min	Intravenous	100 mg	[3]
Renal Clearance	254 ± 18 ml/min	Intravenous	100 mg	[3]
Volume of Distribution (Central Compartment)	14.7 ± 1.9 L	Intravenous	100 mg	[3]
Volume of Distribution (Overall Equilibrated Tissues)	96 ± 8 L	Intravenous	100 mg	[3]
Oral Bioavailability	63 ± 4%	Oral (Capsules)	1.2 - 5.0 g (daily)	[3]
Urinary Recovery (unchanged)	93 ± 2%	Intravenous	100 mg	[3]
Plasma Protein Binding	Negligible	Not Specified	Not Specified	[3]



Erythrocyte/Plas

ma Water
Partition
Coefficient

Not Specified
Not Specified
[3]

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic studies of **Amiprilose**.

Canine Pharmacokinetic Studies

Analytical Method: A gas-liquid chromatography (GLC) method with electron capture detection was developed for the quantification of **Amiprilose** in plasma and urine.[1] The assay involved the following steps:

- Extraction: Plasma and urine samples (0.5 ml) were adjusted to pH 11.0 and extracted with 10 ml of chloroform.
- Internal Standard: A diisopropylaminoethyl analog of Amiprilose was used as the internal standard.
- Derivatization: The residue from the evaporated chloroform extract was reconstituted in benzene and derivatized with heptafluorobutyric anhydride at 60°C for 45 minutes.
- Analysis: The final reconstituted sample in benzene was analyzed by GLC. The sensitivity of the assay was 5 ng/0.5 ml of biological fluid.[1]

For studies involving radiolabeled **Amiprilose**, liquid scintillation counting (LSC) was used. It was determined that the LSC assay of extracted radiolabeled **Amiprilose** was synonymous with the GLC assay.[1]

Pharmacokinetic Analysis: The pharmacokinetic parameters in dogs were determined following intravenous and oral administration of **Amiprilose** at doses ranging from 1 to 50 mg/kg.[2] A two-compartment body model was used to describe the plasma concentration-time data.[1][2]



Human Pharmacokinetic Study

Study Design: A study was conducted in 10 healthy male volunteers to determine the pharmacokinetics of **Amiprilose**.[3] The study involved both intravenous and oral administration.

- Intravenous Administration: A single bolus intravenous injection of 100 mg of Amiprilose was administered.
- Oral Administration: Sequential daily oral administration of Amiprilose in capsules was performed with escalating doses (1.2, 2.1, 2.9, 4.1, and 5.0 g). A separate oral administration of 2.03 g was also studied.[3]

Pharmacokinetic Analysis: Plasma concentration decay over time following intravenous administration was characterized by a sum of two exponentials.[3] Oral bioavailability was estimated from the urinary recovery of the drug.

Visualizations

Experimental Workflow for Amiprilose Quantification in Biological Samples

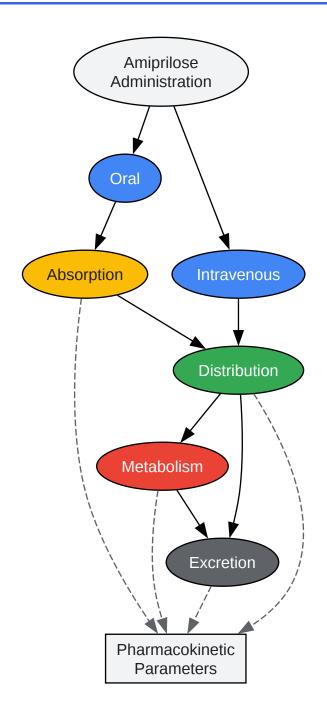


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Caption: Workflow for the GLC-based quantification of **Amiprilose**.

Logical Relationship of Amiprilose Administration and Pharmacokinetic Outcomes





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Caption: ADME processes influencing **Amiprilose** pharmacokinetics.

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